1-Propoxydodecane

Description

The exact mass of the compound Alcohols, C12-14, propoxylated is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propoxydodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOBJWBRPWEOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945775 | |

| Record name | 1-Propoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68409-59-6, 74499-34-6, 230969-99-0 | |

| Record name | Alcohols, C12-14, propoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068409596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-15, propoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074499346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-14, propoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15, propoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C12-14, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-15, Propoxylated Aminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Propoxydodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-propoxydodecane, a key chemical compound with applications in various research and development sectors. The information is presented to be a readily accessible resource for laboratory and development settings.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and formulation studies.

| Property | Value |

| Molecular Formula | C15H32O |

| Molecular Weight | 228.41 g/mol [1] |

Molecular Structure and Connectivity

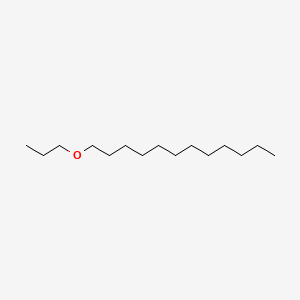

The structural arrangement of this compound consists of a propyl group linked via an ether bond to a dodecyl chain. This relationship can be visualized as a hierarchical structure where the parent alkane chains are joined by an oxygen atom to form the ether.

Caption: Logical relationship of the constituent parts of this compound.

Experimental Protocols

While this document does not contain specific experimental results, a key technique for the structural elucidation and purity assessment of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

¹H NMR (Proton NMR) Spectroscopy Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a final concentration of 5-10 mg/mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative ratios of protons corresponding to the propoxy and dodecyl chains. Chemical shifts will be indicative of the electronic environment of the protons, confirming the ether linkage.[1]

References

An In-depth Technical Guide to the Physical Properties of 1-Propoxydodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Propoxydodecane (CAS No. 68409-59-6). The information is compiled for use in research, chemical synthesis, and drug development contexts where understanding the physical characteristics of this long-chain ether is crucial.

Core Physical and Chemical Data

This compound is an organic compound classified as an ether. Its molecular structure, consisting of a propyl group and a dodecyl group linked by an oxygen atom, dictates its physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C15H32O | [1] |

| Molecular Weight | 228.42 g/mol | [1] |

| Density | 0.808 g/cm³ | [1][2][3] |

| Boiling Point | 276.3 °C at 760 mmHg | [1][2] |

| Refractive Index | 1.432 | [1][2] |

| Vapour Pressure | 0.00815 mmHg at 25°C | [2] |

| Flash Point | 105.7 °C | [1] |

Solubility Profile

-

Water Solubility : Due to the dominance of the large, nonpolar C12H25 hydrocarbon chain, this compound is expected to be essentially insoluble in water. While the ether oxygen can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the long alkyl chain.[2]

-

Organic Solvent Solubility : It is anticipated to be soluble in a wide range of nonpolar organic solvents such as alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). It is also expected to be soluble in other ethers (e.g., diethyl ether) and alcohols with longer carbon chains.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound from a primary research article are not available in the public domain. The data presented above is sourced from chemical supplier databases. Below are generalized, standard methodologies for the determination of these key physical properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for its determination is distillation.

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

-

Calibration : The volume of a clean, dry pycnometer is determined by filling it with a reference substance of known density (e.g., deionized water) at a specific temperature and weighing it.

-

Sample Measurement : The pycnometer is emptied, dried, and filled with this compound.

-

Weighing : The mass of the pycnometer containing the sample is measured.

-

Calculation : The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer (e.g., an Abbé refractometer).

-

Calibration : The refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).

-

Sample Application : A few drops of this compound are placed on the prism of the refractometer.

-

Measurement : The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

-

Temperature Control : The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates these relationships.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Propoxydodecane

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of 1-Propoxydodecane and Related Compounds

Direct experimental values for the boiling and melting points of this compound (CAS No. 68409-59-6) are not prominently reported. However, data from structurally similar compounds can provide an estimation. For instance, propoxycyclododecane, a cyclic ether with a similar molecular weight, has a reported boiling point of 124-127 °C at a reduced pressure of 3 Torr[1]. It is important to note that the linear alkyl chain of this compound will influence its physical properties differently than a cyclic structure.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | 68409-59-6 | C₁₅H₃₂O | 228.42 | Not available | Not available |

| Propoxycyclododecane | 67845-47-0 | C₁₅H₃₀O | 226.40 | 124-127 @ 3 Torr[1] | Not available |

Factors Influencing Boiling and Melting Points of Ethers

The boiling and melting points of ethers are primarily determined by the strength of their intermolecular forces. Ethers, such as this compound, exhibit dipole-dipole interactions due to the polar C-O bond. However, they are incapable of hydrogen bonding with themselves, which results in significantly lower boiling points compared to alcohols of similar molecular weight. The boiling points of ethers are more comparable to those of alkanes with similar molecular masses.

Key factors influencing these properties include:

-

Molecular Weight: As the molecular weight increases, so do the van der Waals forces, leading to higher boiling and melting points.

-

Molecular Structure: Branching in the alkyl chains can lower the boiling point due to a decrease in surface area, which weakens the van der Waals forces.

-

Polarity: The slight polarity of the ether linkage contributes to dipole-dipole interactions, resulting in boiling points that are slightly higher than those of nonpolar alkanes of the same molecular weight.

Caption: Factors influencing the physical properties of this compound.

Experimental Protocols for Determining Boiling and Melting Points

The following sections detail the standard laboratory procedures for the accurate determination of the boiling and melting points of organic compounds like this compound.

a) Thiele Tube Method

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a heat source (Bunsen burner or hot plate).

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating should continue until a steady stream is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

b) Distillation Method

This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. This is the temperature at which the vapor and liquid are in equilibrium.

-

Caption: Experimental workflows for boiling point determination.

Should this compound be a solid at room temperature, its melting point can be determined as follows.

a) Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), and a thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry solid sample is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate. For an unknown sample, a rapid initial determination can be made, followed by a slower, more accurate measurement with a fresh sample.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Caption: Experimental workflow for melting point determination.

Safety Considerations

When determining the physical properties of ethers, it is crucial to be aware of the potential for peroxide formation. Ethers can react with atmospheric oxygen to form explosive peroxides, especially when stored for extended periods. It is recommended to test for the presence of peroxides before heating or distilling any ether. The use of a heating mantle is preferred over a Bunsen burner to minimize the risk of fire, as ethers are generally flammable. All procedures should be carried out in a well-ventilated fume hood.

References

Navigating the Solubility Landscape of 1-Propoxydodecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Solubility of Ethers

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their solubility is governed by the principle of "like dissolves like." Ethers possess a slight dipole moment due to the C-O-C bond, allowing for some interaction with polar molecules. However, the presence of long alkyl chains, as in 1-propoxydodecane, imparts a significant non-polar character to the molecule. Ethers are generally considered good solvents for a wide range of organic compounds, particularly those with low to moderate polarity.[1] They are less soluble in water compared to alcohols with similar molecular weights because they cannot act as hydrogen bond donors.[2] The solubility of ethers in water decreases as the length of the alkyl chains increases.[3][4][5] Conversely, their solubility in non-polar organic solvents is expected to be high.

Expected Qualitative Solubility of this compound

Based on its structure—a polar ether group attached to a long, non-polar dodecyl chain—the following table summarizes the expected qualitative solubility of this compound in various common organic solvents.

| Solvent Classification | Solvent Examples | Expected Solubility of this compound | Rationale |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | High | The long dodecyl chain of this compound is structurally similar to these non-polar solvents, leading to favorable van der Waals interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane | High to Moderate | These solvents have dipole moments that can interact with the ether linkage of this compound. THF, being a cyclic ether, is expected to be an excellent solvent. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The polarity of these solvents is dominated by hydrogen bonding. While some interaction with the ether oxygen is possible, the long non-polar chain will limit miscibility. |

| Highly Polar Protic | Water | Very Low / Immiscible | The strong hydrogen bonding network of water will not be significantly disrupted to accommodate the large, non-polar dodecyl group of this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, a gravimetric method can be employed. This method involves preparing a saturated solution, separating the undissolved solute, and quantifying the amount of solute in a known amount of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with tight-fitting caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for several hours to allow the undissolved this compound to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. The filtration step is critical to remove any suspended micro-droplets of undissolved solute.

-

-

Quantification of Solute:

-

Record the exact mass of the filtered saturated solution.

-

Carefully evaporate the solvent from the evaporating dish. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature below the boiling point of this compound to avoid loss of the solute. For high-boiling solvents, a vacuum oven at a moderate temperature is recommended.

-

Once the solvent has completely evaporated, reweigh the evaporating dish containing the this compound residue.

-

The difference in mass between the dish with the residue and the empty dish gives the mass of this compound that was dissolved in the known mass of the solution.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For drug development and research applications, obtaining precise, quantitative solubility data in relevant solvent systems is crucial for formulation, purification, and reaction optimization.

References

synthesis of 1-Propoxydodecane via Williamson ether synthesis

Technical Guide: Synthesis of 1-Propoxydodecane via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of this compound, an asymmetrical ether, utilizing the robust and well-established Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of the ether linkage.

Principle and Mechanism

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific synthesis, the process involves two primary steps:

-

Alkoxide Formation : 1-Propanol is deprotonated by a strong base, typically sodium metal or sodium hydride, to form the sodium propoxide nucleophile.

-

Nucleophilic Attack : The resulting propoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of 1-bromododecane.[1] This concerted, single-step reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the C-O-C ether linkage.[1]

For a successful SN2 reaction, the alkyl halide should ideally be primary to minimize competing elimination reactions.[1] In this synthesis, 1-bromododecane is a primary halide, making it an excellent substrate for this transformation.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the in situ preparation of sodium propoxide followed by its reaction with 1-bromododecane.

2.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |

| Sodium (Na) | 22.99 | 0.97 | 883 | 97.8 |

| 1-Propanol (anhydrous) | 60.10 | 0.803 | 97 | -126 |

| 1-Bromododecane | 249.23 | 1.038 | 134-135 (at 6 mmHg)[2][3] | -11 to -9[2][3] |

| Diethyl Ether (anhydrous) | 74.12 | 0.713 | 34.6 | -116.3 |

| Hydrochloric Acid (1 M) | 36.46 | ~1.0 | N/A | N/A |

| Saturated NaCl (brine) | 58.44 | ~1.2 | N/A | N/A |

| Anhydrous MgSO₄/Na₂SO₄ | 120.37 / 142.04 | 2.66 / 2.66 | N/A | N/A |

2.2 Stoichiometry

| Reagent | Moles | Equivalents | Amount |

| Sodium | 0.11 mol | 1.1 | 2.53 g |

| 1-Propanol | 1.0 mol | 10.0 | 60.1 g (75 mL) |

| 1-Bromododecane | 0.10 mol | 1.0 | 24.9 g (24.0 mL) |

2.3 Procedure

-

Alkoxide Preparation :

-

Under an inert atmosphere (e.g., nitrogen or argon), add 75 mL of anhydrous 1-propanol to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Carefully add 2.53 g of sodium metal (cut into small pieces) portion-wise to the stirred 1-propanol. The reaction is exothermic and produces hydrogen gas; control the rate of addition to maintain a gentle reflux.[4]

-

After all the sodium has reacted completely, the solution of sodium propoxide in 1-propanol is ready.

-

-

Williamson Synthesis :

-

Heat the sodium propoxide solution to a gentle reflux (~60-70°C).

-

Add 24.9 g of 1-bromododecane dropwise from the dropping funnel over 30 minutes.

-

Maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (sodium bromide) will be observed.

-

-

Workup and Isolation :

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add 100 mL of deionized water to quench the reaction and dissolve the sodium bromide salt.

-

Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well.

-

Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated NaCl (brine).[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Filter off the drying agent and remove the solvent (diethyl ether and excess 1-propanol) using a rotary evaporator.

-

-

Purification :

-

The crude this compound is purified by vacuum distillation to yield a colorless liquid.

-

Caption: A generalized workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

3.1 Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₃₂O |

| Molar Mass | 228.42 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~125-130 °C at 3-4 mmHg |

| Density | ~0.8-0.9 g/cm³ |

| Refractive Index (n²⁰/D) | ~1.43-1.44 |

(Note: Exact physical properties may vary slightly based on purity and measurement conditions. Data is estimated based on similar ethers like propoxycyclododecane[7] and general trends.)

3.2 Spectroscopic Data

| Technique | Expected Absorptions / Chemical Shifts |

| FT-IR (cm⁻¹) | C-O-C stretch : Strong, sharp peak around 1050-1150 cm⁻¹.[8] C-H stretch (sp³) : Strong, sharp peaks between 2850-2960 cm⁻¹.[8][9] C-H bend : Medium peaks around 1465 cm⁻¹.[8] |

| ¹H NMR (ppm) | -O-CH₂- (propoxy) : Triplet, ~3.4 ppm. -O-CH₂- (dodecyl) : Triplet, ~3.4 ppm. -CH₂- (propoxy, middle) : Sextet, ~1.6 ppm. -CH₂- (dodecyl chain) : Broad multiplet, ~1.2-1.4 ppm. -CH₃ (propoxy) : Triplet, ~0.9 ppm. -CH₃ (dodecyl) : Triplet, ~0.9 ppm. |

| ¹³C NMR (ppm) | -O-CH₂- (propoxy & dodecyl) : ~70-75 ppm. Aliphatic -CH₂- & -CH₃ : ~10-35 ppm.[8] |

(Note: NMR chemical shifts are approximate and depend on the solvent used.)

Safety Considerations

-

Sodium Metal : Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[4][10][11] It is also highly corrosive.[12] Handle only under an inert atmosphere and ensure all glassware is scrupulously dry.[12] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[4]

-

1-Propanol : A flammable liquid.[13] Avoid open flames and ensure adequate ventilation.

-

1-Bromododecane : Can cause skin and eye irritation.[3]

-

General Precautions : Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedure.[10] All operations should be conducted within a certified fume hood.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. 1-Bromododecane | 143-15-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | 68409-59-6 | Benchchem [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Sodium - ESPI Metals [espimetals.com]

- 13. laballey.com [laballey.com]

1-Propoxydodecane: A Comprehensive Technical Guide for Researchers

An In-depth Examination of 1-Propoxydodecane as a Non-polar Aprotic Solvent in Research and Development

This technical guide provides a detailed overview of this compound, a long-chain ether, and its characteristics as a non-polar aprotic solvent. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key physical and chemical properties, outlines relevant experimental protocols, and explores its potential applications.

Introduction to this compound

This compound (C₁₅H₃₂O) is an organic compound classified as an ether. Its structure, featuring a propyl group attached to a twelve-carbon dodecyl chain via an oxygen atom, imparts significant hydrophobicity and chemical stability. As a solvent, its long alkyl chain and the absence of acidic protons categorize it as a non-polar aprotic solvent. Such solvents are crucial in various chemical reactions and formulations where the absence of active protons and a non-polar environment are required.

The defining characteristics of a non-polar aprotic solvent are a low dielectric constant and a lack of hydrogen bond donating ability. While specific experimental data for this compound is limited, its properties can be estimated based on its structural analogues and the general behavior of long-chain ethers. These solvents are incapable of donating hydrogen bonds, which influences their solvation properties and reactivity in chemical processes.

Physicochemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₃₂O | - |

| Molecular Weight | 228.42 g/mol | - |

| CAS Number | 68409-59-6 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Hydrogen Bond Donors | 0 | - |

| Rotatable Bond Count | 13 | - |

Table 2: Physical Properties of this compound and Analogues

| Property | This compound (Estimated) | Propoxycyclododecane | 1-Propoxydecane |

| Boiling Point | ~280-300 °C (at 760 Torr) | 124-127 °C (at 3 Torr) | Not Available |

| Density | ~0.8 g/mL | 0.896 g/cm³ (at 20 °C) | 0.797 g/mL |

| Refractive Index | Not Available | Not Available | 1.425 |

| Dielectric Constant | < 5 (estimated) | Not Available | Not Available |

| Polarity Index | < 2 (estimated) | Not Available | Not Available |

Note: The values for this compound are estimations based on the properties of its structural analogues and general trends for long-chain ethers. Experimental verification is recommended.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 1-bromododecane and sodium propoxide.

Materials:

-

1-Bromododecane

-

Sodium metal

-

Anhydrous propan-1-ol

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Propoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to an excess of anhydrous propan-1-ol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium propoxide.

-

Reaction with 1-Bromododecane: To the freshly prepared sodium propoxide solution, add 1-bromododecane dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with distilled water and then with brine to remove any unreacted alcohol and salts.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Characterization as a Non-polar Aprotic Solvent

The classification of a solvent is determined by its physical properties, primarily its dielectric constant and its ability to form hydrogen bonds.

-

Aprotic Nature: this compound is an aprotic solvent because it lacks protons bonded to highly electronegative atoms (like oxygen or nitrogen). The ether oxygen can act as a hydrogen bond acceptor, but it cannot donate a hydrogen bond. This is a key characteristic of aprotic solvents.

Diagram 2: Solvent Classification Logic

Caption: Decision tree for classifying solvents based on their properties.

Applications in Research and Drug Development

As a non-polar aprotic solvent, this compound is suitable for a range of applications where a non-reactive, non-polar medium is required.

-

Organic Synthesis: It can be used as a solvent for reactions involving non-polar reagents, such as certain organometallic reactions, or for the recrystallization of non-polar compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

-

Drug Formulation: In the pharmaceutical industry, non-polar solvents can be used in the formulation of poorly water-soluble drugs. This compound could potentially be explored as an excipient in topical or transdermal drug delivery systems, where its lipophilic nature could enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.

-

Specialty Chemicals: It serves as an intermediate in the synthesis of other specialty chemicals, such as surfactants and lubricants, where its long alkyl chain contributes to the desired surface-active or lubricating properties.

Experimental Protocol: Solubility Study

Objective: To determine the solubility of a compound in this compound.

Materials:

-

Compound of interest (solute)

-

This compound (solvent)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or water bath

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the solute to a known volume of this compound in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solute settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the solute in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in this compound, typically expressed in mg/mL or mol/L.

Diagram 3: Solubility Study Workflow

Caption: General workflow for determining the solubility of a compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling long-chain ethers should be followed. These compounds are typically of low volatility and low acute toxicity. However, they can be combustible and may cause skin and eye irritation upon prolonged contact. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound presents the characteristics of a non-polar aprotic solvent, making it a potentially valuable tool in various scientific and industrial applications. Its long alkyl chain and ether functionality provide a unique combination of hydrophobicity and chemical inertness. While a lack of extensive published data necessitates some estimation of its properties, the provided protocols for its synthesis and for solubility studies offer a practical framework for its utilization in the laboratory. Further research into its specific physical properties and applications is warranted to fully explore its potential in organic synthesis and drug development.

Methodological & Application

Synthesis of 1-Propoxydodecane: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 1-propoxydodecane, a long-chain alkyl ether. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for preparing ethers.[1][2][3] This protocol outlines two potential synthetic routes, detailing the necessary reagents, reaction conditions, and purification procedures. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable organic compound with applications in various fields, including as a solvent, plasticizer, and intermediate in the synthesis of more complex molecules. The Williamson ether synthesis is the most common and efficient method for its preparation.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[2][3][4]

For the synthesis of this compound, two primary pathways are viable:

-

Route A: The reaction of sodium dodecyloxide (formed from 1-dodecanol) with 1-halopropane.

-

Route B: The reaction of sodium propoxide (formed from 1-propanol) with 1-halododecane.

This protocol will focus on providing a detailed procedure for both routes, enabling researchers to select the most suitable pathway based on the availability of starting materials and laboratory capabilities.

Reaction Scheme

Route A: CH₃(CH₂)₁₁OH + NaH → CH₃(CH₂)₁₁ONa + H₂ CH₃(CH₂)₁₁ONa + CH₃CH₂CH₂Br → CH₃(CH₂)₁₁OCH₂CH₂CH₃ + NaBr

Route B: CH₃CH₂CH₂OH + NaH → CH₃CH₂CH₂ONa + H₂ CH₃CH₂CH₂ONa + CH₃(CH₂)₁₁Br → CH₃(CH₂)₁₁OCH₂CH₂CH₃ + NaBr

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Williamson ether synthesis of long-chain alkyl ethers. The specific values can be adapted based on the chosen scale of the reaction.

| Parameter | Route A | Route B |

| Alcohol | 1-Dodecanol | 1-Propanol |

| Alkyl Halide | 1-Bromopropane | 1-Bromododecane |

| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Molar Ratio (Alcohol:Base:Alkyl Halide) | 1 : 1.2 : 1.1 | 1 : 1.2 : 1.1 |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 12-24 hours |

| Typical Yield | 80-95% | 80-95% |

Experimental Protocols

Route A: From 1-Dodecanol and 1-Bromopropane

Materials:

-

1-Dodecanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-dodecanol (1.0 eq).

-

Dissolve the 1-dodecanol in anhydrous THF (approximately 5-10 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

-

Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

-

Ether Synthesis:

-

Cool the resulting sodium dodecyloxide solution back to 0 °C.

-

Add 1-bromopropane (1.1 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Route B: From 1-Propanol and 1-Bromododecane

The procedure for Route B is analogous to Route A, with the substitution of 1-propanol for 1-dodecanol and 1-bromododecane for 1-bromopropane.

Materials:

-

1-Propanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromododecane

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: Follow the same procedure as in Route A, using 1-propanol (1.0 eq) and sodium hydride (1.2 eq) in anhydrous THF.

-

Ether Synthesis: Follow the same procedure as in Route A, adding 1-bromododecane (1.1 eq) to the sodium propoxide solution.

-

Work-up and Purification: Follow the same work-up and purification procedure as in Route A to isolate this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Sₙ2 mechanism for the Williamson ether synthesis.

References

Application Notes and Protocols: 1-Propoxydodecane as a High-Boiling Point Ether Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-propoxydodecane as a high-boiling point ether solvent, including its synthesis, physical properties, and applications in organic synthesis, particularly in reactions requiring elevated temperatures such as Grignard reactions. Detailed experimental protocols and safety information are provided to guide researchers in its effective and safe use.

Introduction to this compound

This compound (C₁₅H₃₂O) is a high-boiling point ether that offers a distinct advantage in organic synthesis when reactions need to be conducted at temperatures exceeding the boiling points of more common ether solvents like diethyl ether (34.6 °C) or tetrahydrofuran (THF) (66 °C).[1] Its higher boiling point allows for a greater reaction temperature range, which can lead to increased reaction rates and yields. Ethers are desirable solvents for reactions involving organometallic reagents, such as Grignard reagents, due to their ability to solvate and stabilize the magnesium atom through coordination, enhancing the reagent's nucleophilicity.[2] Furthermore, their aprotic nature prevents the quenching of these highly reactive reagents.[3][4]

Physical and Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₃₂O | [5] |

| Molecular Weight | 228.41 g/mol | [5] |

| Boiling Point | Not available. Estimated to be > 200 °C at atmospheric pressure. | The boiling point of the related compound, propoxycyclododecane, is 124-127 °C at 3 Torr.[6] Boiling points increase with atmospheric pressure.[7] |

| Density | Not available. | The density of the related compound, propoxycyclododecane, is 0.896 g/cm³ at 20 °C.[6] |

| Flash Point | Not available. | High-boiling point ethers generally have higher flash points than their lower-boiling counterparts. |

| Solubility | Insoluble in water; soluble in common organic solvents. | General property of long-chain ethers. |

| Purity | Typically ≥95% | [5] |

Synthesis of this compound via Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and a primary alkyl halide.[8][9][10][11][12] In this case, sodium propoxide reacts with 1-bromododecane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propan-1-ol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

1-Bromododecane

-

Anhydrous diethyl ether or THF

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Propoxide:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), add propan-1-ol to a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add an equimolar amount of sodium hydride (or sodium metal) in portions to the propan-1-ol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform the addition carefully to control the reaction rate.

-

Stir the mixture at room temperature until the sodium hydride has completely reacted and a clear solution of sodium propoxide in propan-1-ol is formed.

-

-

Williamson Ether Synthesis Reaction:

-

To the freshly prepared sodium propoxide solution, add an equimolar amount of 1-bromododecane dropwise via a dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. A reaction temperature of 60-80°C is generally suitable.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether or another suitable extraction solvent.

-

Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

Caption: Williamson Ether Synthesis of this compound.

Application in Grignard Reactions

High-boiling point ethers like this compound are particularly useful in Grignard reactions where the starting materials are less reactive and require higher temperatures to proceed at a reasonable rate. The ether solvent stabilizes the Grignard reagent and the reaction can be safely conducted at elevated temperatures due to the solvent's high boiling point.

Experimental Protocol: Grignard Reaction using a High-Boiling Point Ether

This protocol describes a general procedure for the reaction of a Grignard reagent with a ketone.

Materials:

-

Magnesium turnings

-

An alkyl or aryl halide (e.g., bromobenzene)

-

A ketone (e.g., benzophenone)

-

This compound (anhydrous)

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or THF (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound. A small amount of a lower-boiling ether like THF can be added to facilitate initiation.

-

Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the ketone in anhydrous this compound and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the specific reactants, utilizing the high boiling point of this compound. Stir for several hours or until TLC analysis indicates the reaction is complete.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Grignard Reaction Workflow using a High-Boiling Point Ether.

Safety and Handling

General Hazards:

-

This compound is expected to be an irritant.[5]

-

As with all organic solvents, avoid inhalation of vapors and contact with skin and eyes.

-

High-boiling point ethers can form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere. Periodically test for the presence of peroxides.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Keep away from heat, sparks, and open flames.

-

In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.

-

Dispose of waste according to local regulations.

First Aid:

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

By following these guidelines, researchers can safely and effectively utilize this compound as a high-boiling point ether solvent in a variety of synthetic applications.

References

- 1. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Why is ether used as a solvent during Grignard reactions? [vedantu.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. This compound | 68409-59-6 | Benchchem [benchchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Synthesis [organic-chemistry.org]

- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. chemos.de [chemos.de]

Application of 1-Propoxydodecane in Nanoparticle Synthesis: Theoretical Framework and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct literature on the application of 1-propoxydodecane in nanoparticle synthesis is not currently available, its physicochemical properties suggest a strong potential for its use in this field. As a high-boiling point, non-polar ether, this compound is a promising candidate as both a reaction solvent for high-temperature nanoparticle synthesis and as a capping agent to control particle growth and impart stability. This document presents a theoretical framework for the application of this compound in the synthesis of nanoparticles, including detailed, plausible experimental protocols and expected quantitative outcomes based on analogous systems. The provided protocols are intended to serve as a foundational guide for researchers exploring novel synthesis methodologies.

Physicochemical Properties of this compound

This compound (C₁₅H₃₀O) is an ether with a molecular weight of 228.41 g/mol . Its structure consists of a polar ether head group and a long, non-polar C12 alkyl tail (dodecyl group). This amphiphilic character, combined with a high boiling point (estimated to be above 250 °C at atmospheric pressure), makes it a versatile component in nanoparticle synthesis.

| Property | Value / Description | Significance in Nanoparticle Synthesis |

| Molecular Formula | C₁₅H₃₀O | - |

| Molecular Weight | 228.41 g/mol | - |

| Boiling Point | High (est. >250 °C) | Enables its use as a high-temperature solvent for thermal decomposition reactions. |

| Polarity | Primarily non-polar | Suitable for dissolving non-polar precursors and acting as a medium for the synthesis of hydrophobic nanoparticles. |

| Structure | Propoxy group with a C12 alkyl chain | The long alkyl chain can act as a steric stabilizer (capping agent) on the nanoparticle surface. |

Potential Roles of this compound in Nanoparticle Synthesis

Based on its properties, this compound can be hypothesized to function in two primary roles in nanoparticle synthesis:

-

High-Boiling Point Solvent: Similar to commonly used solvents like 1-octadecene or dioctyl ether, this compound can serve as a high-temperature reaction medium. This is particularly relevant for the thermal decomposition of organometallic precursors, a widely used method for producing high-quality, crystalline nanoparticles such as quantum dots and metal oxides.

-

Capping Agent/Surfactant: The long dodecyl chain of this compound can adsorb onto the surface of nascent nanoparticles. This surface passivation, or "capping," is crucial for controlling particle growth, preventing aggregation, and ensuring colloidal stability of the final nanoparticle dispersion. While the ether linkage is less strongly coordinating than the functional groups of common capping agents like oleylamine or oleic acid, it can still provide effective steric stabilization.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of cadmium selenide (CdSe) quantum dots and iron oxide (Fe₃O₄) nanoparticles, illustrating the potential use of this compound.

Protocol 1: Synthesis of CdSe Quantum Dots using this compound as a High-Boiling Point Solvent

This protocol adapts a standard thermal decomposition method, substituting 1-octadecene with this compound.

Objective: To synthesize monodisperse, hydrophobic CdSe quantum dots.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

This compound

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Toluene

-

Methanol

Experimental Workflow:

Caption: Workflow for CdSe Quantum Dot Synthesis.

Procedure:

-

Preparation of Cadmium Precursor: In a three-neck flask equipped with a condenser and a thermocouple, combine 0.1 mmol of CdO, 1 mmol of oleic acid, and 10 mL of this compound.

-

Heat the mixture to 150°C under a nitrogen atmosphere with stirring until the solution becomes clear, indicating the formation of cadmium oleate.

-

Cool the reaction mixture to room temperature.

-

Preparation of Selenium Precursor: In a separate vial inside a glovebox, dissolve 1 mmol of selenium powder in 1 mL of trioctylphosphine (TOP).

-

Nanoparticle Synthesis: Reheat the cadmium precursor solution to 240°C under nitrogen.

-

At 240°C, rapidly inject the selenium-TOP solution into the hot reaction mixture.

-

Allow the nanoparticles to grow for a period of 1 to 10 minutes. The size of the quantum dots can be tuned by varying the growth time.

-

Cool the reaction flask rapidly in a water bath to quench the reaction.

-

Purification: Add 10 mL of toluene to the cooled solution. Precipitate the CdSe quantum dots by adding 20 mL of methanol.

-

Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticle pellet in toluene. Repeat the precipitation and centrifugation steps two more times.

-

Finally, disperse the purified CdSe quantum dots in a non-polar solvent like toluene for storage and characterization.

Expected Quantitative Data:

| Growth Time (min) | Emission Peak (nm) | Particle Size (nm) | Quantum Yield (%) |

| 1 | 520 | 2.5 | 50-60 |

| 3 | 560 | 3.5 | 60-70 |

| 5 | 590 | 4.5 | 65-75 |

| 10 | 620 | 5.8 | 55-65 |

Protocol 2: Synthesis of Iron Oxide Nanoparticles with this compound as a Capping Agent

This protocol illustrates the use of this compound as a co-capping agent to influence the size and surface properties of iron oxide nanoparticles.

Objective: To synthesize superparamagnetic iron oxide (Fe₃O₄) nanoparticles with a hydrophobic surface.

Materials:

-

Iron(III) acetylacetonate [Fe(acac)₃]

-

Oleylamine

-

This compound

-

1-Octadecene

-

Ethanol

-

Hexane

Experimental Workflow:

Caption: Workflow for Fe₃O₄ Nanoparticle Synthesis.

Procedure:

-

Reaction Setup: In a three-neck flask, combine 2 mmol of Fe(acac)₃, 6 mmol of oleylamine, 2 mmol of this compound, and 20 mL of 1-octadecene.

-

Stir the mixture and heat to 120°C under vacuum for 30 minutes to remove water and oxygen, then switch to a nitrogen atmosphere.

-

Thermal Decomposition: Heat the reaction mixture to 200°C and maintain this temperature for 30 minutes.

-

Increase the temperature to reflux (approximately 300°C) and hold for 60 minutes.

-

After 60 minutes, remove the heat source and allow the mixture to cool to room temperature.

-

Purification: Add 40 mL of ethanol to the cooled, black solution to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation. Discard the supernatant.

-

Wash the nanoparticle pellet by redispersing in hexane and precipitating with ethanol. Repeat this washing step twice.

-

Disperse the final product in hexane or another non-polar solvent.

Expected Quantitative Data:

| Molar Ratio (Oleylamine : this compound) | Average Particle Size (nm) | Size Distribution (σ) | Saturation Magnetization (emu/g) |

| 6 : 0 | 8 | <10% | 65-75 |

| 6 : 2 | 10 | <12% | 60-70 |

| 4 : 4 | 12 | <15% | 55-65 |

Conclusion

This compound presents itself as a viable, albeit unexplored, candidate for use in nanoparticle synthesis. Its properties as a high-boiling point, non-polar solvent and a potential capping agent align well with established synthesis methodologies, particularly thermal decomposition. The protocols and expected data presented herein provide a solid theoretical foundation for researchers to begin experimental validation of this compound in the synthesis of a variety of nanoparticles. Further research is warranted to fully elucidate its role and optimize its application in creating novel nanomaterials for biomedical and other advanced applications.

The Potential of 1-Propoxydodecane as a High-Boiling Point Solvent in Organometallic Chemistry

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Propoxydodecane, a long-chain aliphatic ether, presents itself as a promising, yet underexplored, solvent for organometallic reactions. Its inherent properties as an ether suggest its utility in reactions that traditionally employ ethereal solvents, such as Grignard reactions and various cross-coupling reactions. The long dodecyl chain imparts a non-polar character and a presumably high boiling point, which could offer significant advantages in specific applications, including enhanced solubility of non-polar reactants and the ability to conduct reactions at elevated temperatures.

These application notes provide a theoretical framework and proposed experimental protocols for evaluating this compound as a solvent in two key organometallic transformations: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Proposed Advantages of this compound

While extensive experimental data on this compound is not widely available, its structure allows for the prediction of key physicochemical properties relevant to its application as a solvent in organometallic reactions.

Predicted Properties:

-

Aprotic Nature: As an ether, this compound is an aprotic solvent, a critical requirement for reactions involving highly basic organometallic reagents like Grignard reagents.[1][2]

-

High Boiling Point: The presence of a C12 alkyl chain suggests a significantly higher boiling point compared to commonly used ethereal solvents like diethyl ether (34.6 °C) and tetrahydrofuran (THF, 66 °C).[3] This would enable reactions to be conducted at higher temperatures, potentially increasing reaction rates and allowing for the activation of less reactive substrates.

-

Non-polar Character: The long alkyl chain will dominate the molecule's polarity, making it a non-polar solvent. This could be advantageous for dissolving non-polar substrates and reagents.

-

Coordinating Ability: The ether oxygen possesses lone pairs of electrons that can coordinate to and stabilize organometallic species, such as Grignard reagents, which is crucial for their formation and reactivity.[4][5]

Potential Advantages in Organometallic Reactions:

-

Higher Reaction Temperatures: Facilitates reactions requiring elevated temperatures to overcome activation barriers.

-

Improved Solubility: Enhanced solubility for non-polar and long-chain organic substrates.

-

Reduced Volatility: Lower vapor pressure compared to low-boiling point ethers, leading to less solvent loss during reflux and easier handling.

-

Unique Reactivity/Selectivity: The specific coordination and solvation properties of this compound could potentially influence the reactivity and selectivity of organometallic reactions in novel ways.

Proposed Application in Grignard Reactions

Grignard reagents are powerful nucleophiles widely used in carbon-carbon bond formation.[2] Their preparation and subsequent reactions necessitate the use of aprotic, coordinating solvents.[1][4][5]

Hypothetical Experimental Protocol: Formation of a Grignard Reagent

Objective: To evaluate the efficacy of this compound as a solvent for the formation of a Grignard reagent from an aryl bromide.

Materials:

-

Magnesium turnings

-

1-Bromododecane

-

This compound (anhydrous)

-

Iodine (crystal)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the glassware under a stream of inert gas to remove any adsorbed moisture.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Initial Solvent Addition: Add a small amount of anhydrous this compound to the flask to cover the magnesium turnings.

-

Initiation of Reaction: In the dropping funnel, prepare a solution of 1-bromododecane in anhydrous this compound. Add a small portion of this solution to the magnesium suspension.

-

Maintaining the Reaction: Gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining 1-bromododecane solution dropwise at a rate that maintains a gentle reflux. The high boiling point of this compound will allow for a higher reaction temperature if needed to initiate the reaction with less reactive halides.

-

Completion and Use: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent solution can then be used in subsequent reactions.

Data Presentation: Evaluation of Grignard Reagent Formation

| Parameter | This compound | Diethyl Ether (Control) | THF (Control) |

| Initiation Time (min) | |||

| Reaction Temperature (°C) | |||

| Visual Observation | |||

| Yield of Grignard Reagent (%) | |||

| Subsequent Reaction Yield (%) |

Experimental Workflow for Grignard Reagent Formation

Caption: Workflow for the proposed formation of a Grignard reagent using this compound as a solvent.

Proposed Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of biaryls, styrenes, and polyolefins.[6] While a variety of solvents can be used, the choice of solvent can significantly impact the reaction outcome.[7][[“]] The high boiling point of this compound could be beneficial for coupling sterically hindered or electron-deficient partners that require higher reaction temperatures.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To investigate the performance of this compound as a solvent in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

This compound (anhydrous)

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Add anhydrous this compound to the Schlenk tube.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (e.g., 100-150 °C) for the specified time. The high boiling point of this compound allows for a wide range of reaction temperatures to be explored.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Evaluation of Suzuki-Miyaura Coupling

| Parameter | This compound | Toluene (Control) | Dioxane (Control) |

| Reaction Temperature (°C) | |||

| Reaction Time (h) | |||

| Conversion (%) | |||

| Isolated Yield (%) | |||

| Purity of Product (%) |

Logical Relationship Diagram for Solvent Selection

Caption: Decision-making logic for selecting this compound as a solvent in Suzuki-Miyaura reactions.

Conclusion and Future Directions

The application notes presented here offer a theoretical basis for exploring this compound as a novel, high-boiling point solvent in organometallic chemistry. The proposed protocols for Grignard and Suzuki-Miyaura reactions provide a starting point for experimental validation. Future research should focus on experimentally determining the physicochemical properties of this compound and systematically evaluating its performance in a broader range of organometallic transformations. Such studies will be crucial in establishing its potential as a valuable addition to the toolkit of solvents for synthetic chemists.

References

- 1. leah4sci.com [leah4sci.com]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]

Application Notes and Protocols for Kinetic Studies in 1-Propoxydodecane

Audience: Researchers, scientists, and drug development professionals.